3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of thiomorpholinyl derivatives is described in the provided papers. Paper outlines a solid-phase synthesis method for 2,4,5-trisubstituted thiomorpholin-3-ones, starting from a resin-bound protected cysteine. This method involves reductive alkylation and amide formation, followed by intramolecular thioether formation to yield the desired products in good yield and high purity. Although the target compound is not specifically mentioned, this synthetic approach could potentially be adapted for the synthesis of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is detailed in papers and . In paper , the structure of a brominated phenol derivative with a morpholine and thiazole ring is analyzed, revealing a dihedral angle between the thiazole and phenolic rings influenced by steric interactions. Paper discusses the crystal structure of a thiophene derivative with morpholine groups, where the thiophene ring and morpholine adopt a chair conformation. These structural analyses highlight the importance of steric factors and intramolecular interactions, which would also be relevant in the molecular structure analysis of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not directly reported in the provided papers. Nonetheless, the properties of similar compounds, such as solubility, melting points, and crystal structures, can be inferred from the synthesis and structural data presented. For example, the crystal structure information provided in paper for a related thiophene derivative could suggest similar packing and solid-state properties for the target compound. Additionally, the presence of fluorine atoms in the target compound would likely influence its physical properties, such as its lipophilicity and reactivity.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Sun et al. (2021) focused on the synthesis of a related compound, demonstrating the methods used to determine its molecular structure, which could be relevant for understanding 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone. They used techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for structural analysis (Sun et al., 2021).
Antimicrobial Activity
- Kardile and Kalyane (2010) investigated the antimicrobial properties of thiomorpholine derivatives, an area which might be relevant to 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone, due to the structural similarities (Kardile & Kalyane, 2010).
Molecular Interaction Studies
- Shukla et al. (2014) analyzed the molecular interactions in derivatives of 1,2,4-triazoles, which can provide insights into the intermolecular interactions and behaviors of similar compounds like 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone (Shukla et al., 2014).
Surface Functionalization and Bioactivity
- Research by Zhang et al. (2013) on surface functionalization of bioactive glasses with natural molecules could provide insights into potential applications in bioactive surface engineering for 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone (Zhang et al., 2013).
Medicinal Chemistry
- Walker and Rogier (2013) investigated thiomorpholine as a building block in medicinal chemistry, highlighting its potential role in drug development, which may be relevant to the applications of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone (Walker & Rogier, 2013).
Vibration Spectral Studies
- The study by Preti and Tosi (1978) on the vibrational spectral studies of molecular complexes might offer insights into the vibrational properties of 3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone, helping in understanding its physical and chemical characteristics (Preti & Tosi, 1978).
Safety and Hazards
While specific safety and hazard information for 3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of any spill or leak .
properties
IUPAC Name |
[3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NOS/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-2-12(8-13)11-22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRBEALJMJOXMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643396 |
Source
|
Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone | |
CAS RN |
898788-02-8 |
Source
|
Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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